molecular formula C13H15N3O4 B2463208 N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide CAS No. 1445667-40-2

N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide

Cat. No. B2463208
CAS RN: 1445667-40-2
M. Wt: 277.28
InChI Key: PBPFJOWJOISUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). This compound has gained significant attention in recent years due to its potential use in treating various types of cancers, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide is a reversible inhibitor of BTK, which binds covalently to the cysteine residue in the ATP-binding pocket of BTK. This binding prevents the phosphorylation of downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2), and ultimately leads to the inhibition of BCR signaling. In addition, N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide has been shown to induce apoptosis of malignant B-cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide has been shown to have potent anti-tumor activity in preclinical models of CLL and NHL. In these models, N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide induced apoptosis of malignant B-cells and inhibited tumor growth. Furthermore, N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis, lupus, and multiple sclerosis. In these models, N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide reduced the production of inflammatory cytokines and chemokines and decreased disease severity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide is its high selectivity for BTK, which minimizes off-target effects. N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide has also been shown to have favorable pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one limitation of N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide is its potential toxicity, particularly in the cardiovascular system. In preclinical studies, N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide has been shown to cause QT prolongation and hypertension, which may limit its clinical use.

Future Directions

There are several future directions for the research and development of N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide. One potential direction is the investigation of N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide in combination with other therapies, such as chemotherapy, immunotherapy, or targeted therapy. Combination therapy may enhance the anti-tumor activity of N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide and overcome resistance mechanisms. Another direction is the exploration of N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide in other diseases, such as solid tumors or autoimmune diseases. Finally, the development of more potent and selective BTK inhibitors may further improve the therapeutic potential of this class of compounds.

Synthesis Methods

The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-methyl-2-nitrobenzoic acid with thionyl chloride, resulting in the formation of 5-methyl-2-nitrobenzoyl chloride. This intermediate is then reacted with N-(1-cyano-2-methoxy-1-methylethyl)amine in the presence of triethylamine to yield N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide. The overall yield of this synthesis method is around 40%, and the purity of the final product is greater than 98%.

Scientific Research Applications

N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide leads to the suppression of BCR signaling and subsequent apoptosis of malignant B-cells.
In addition to its anti-cancer properties, N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide has also been investigated for its potential use in treating autoimmune diseases and inflammatory disorders. BTK plays a crucial role in the activation of immune cells, such as B-cells, T-cells, and macrophages. Inhibition of BTK by N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a decrease in disease severity in preclinical models of rheumatoid arthritis, lupus, and multiple sclerosis.

properties

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-5-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-9-4-5-11(16(18)19)10(6-9)12(17)15-13(2,7-14)8-20-3/h4-6H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPFJOWJOISUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC(C)(COC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.